![molecular formula C5H8ClFO B2547837 (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol CAS No. 1823356-09-7](/img/structure/B2547837.png)
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol
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Description
“(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol” is a covalent organic compound . It has a molecular weight of 138.57 and its molecular formula is C5H8ClFO . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol” is 1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 . This code provides a specific way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol” are not fully detailed in the sources I found. .Scientific Research Applications
Hydrogenation of CO2 into Hydrocarbons
The efficient conversion of CO2 to hydrocarbons offers a way to replace fossil fuels and mitigate global warming. Researchers have explored using (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol as a catalyst in CO2 hydrogenation reactions, aiming to produce valuable hydrocarbon fuels .
Methanol Fuel Production and Utilization
Methanol is a versatile fuel and feedstock. In recent years, interest has grown in using methanol as a biofuel for energy production(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol could play a role in this context, either directly or as part of a larger process .
properties
IUPAC Name |
(2-chloro-2-fluoro-1-methylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYRAIMVSRRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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